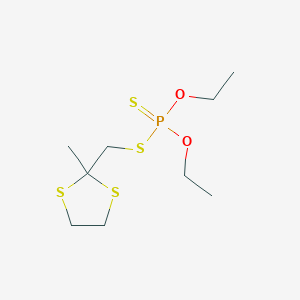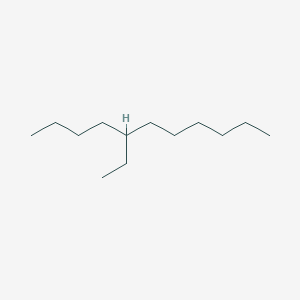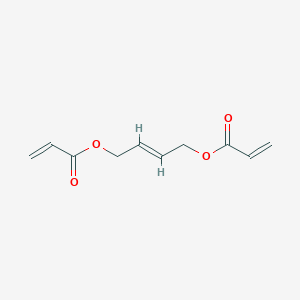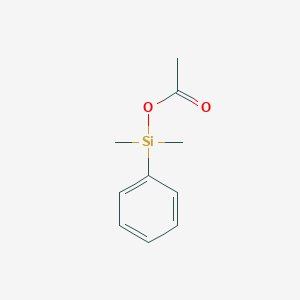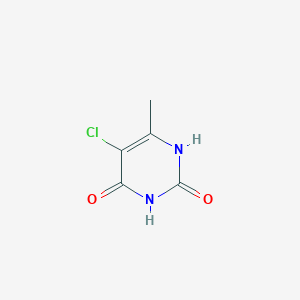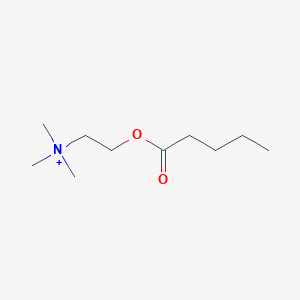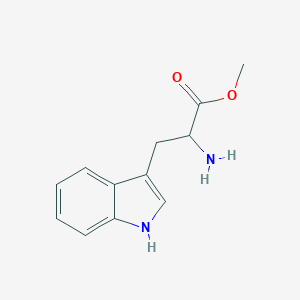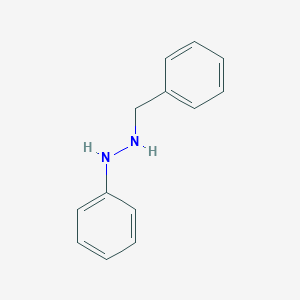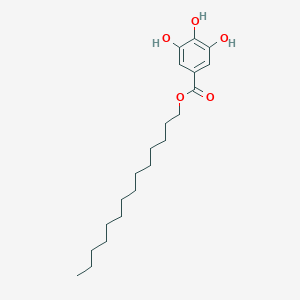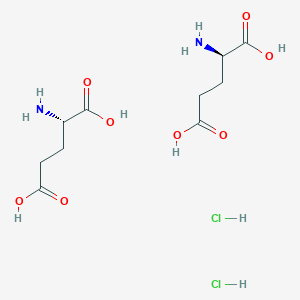
2-Aminopentanedioic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to off-white solid with the molecular formula C5H10ClNO4 and a molecular weight of 183.59 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentanedioic acid hydrochloride typically involves the derivatization of glutamic acid. One common method is the reaction of glutamic acid with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-Aminopentanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and as an additive in certain formulations
Wirkmechanismus
The mechanism of action of 2-Aminopentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can act as a neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal communication. It also plays a role in various metabolic pathways, contributing to the synthesis of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid: The parent compound of 2-Aminopentanedioic acid hydrochloride, widely used in various biological processes.
DL-Glutamic acid: A racemic mixture of D- and L-glutamic acid, used in different research applications.
Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer in food.
Uniqueness
This compound is unique due to its specific hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are essential .
Eigenschaften
CAS-Nummer |
15767-75-6 |
|---|---|
Molekularformel |
C10H20Cl2N2O8 |
Molekulargewicht |
367.18 g/mol |
IUPAC-Name |
(2R)-2-aminopentanedioic acid;(2S)-2-aminopentanedioic acid;dihydrochloride |
InChI |
InChI=1S/2C5H9NO4.2ClH/c2*6-3(5(9)10)1-2-4(7)8;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);2*1H/t2*3-;;/m10../s1 |
InChI-Schlüssel |
HRQWATTWSFPTMF-XMAHMERKSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N.Cl |
Isomerische SMILES |
C(CC(=O)O)[C@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.Cl.Cl |
| 138-15-8 15767-75-6 |
|
Löslichkeit |
27.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


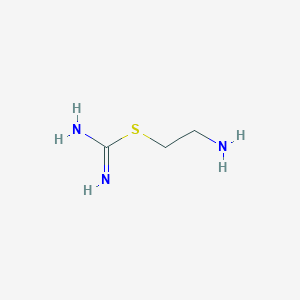
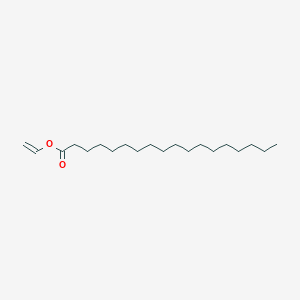
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
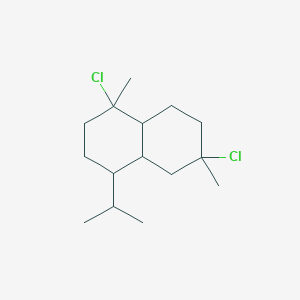
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
